molecular formula C16H13N<br>C10H7NHC6H5<br>C16H13N B057970 N-Phenyl-1-naphthylamine CAS No. 90-30-2

N-Phenyl-1-naphthylamine

Cat. No. B057970
CAS RN: 90-30-2
M. Wt: 219.28 g/mol
InChI Key: XQVWYOYUZDUNRW-UHFFFAOYSA-N
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Patent
US04431841

Procedure details

To a 200 ml, 3-necked round bottom flask equipped with a thermometer and a Dean-Stark apparatus filled with p-cymene and having a condenser are added 7.45 g (80 mmole) of aniline, 4.82 g (39 mmole) of nitrobenzene, 14.6 g (100 mmole) of 1-tetralone and 65 ml of p-cymene solvent. Also introduced were catalyst and various acid promoters as indicated in Table I. The reaction mixtures were heated at reflux (about 185° C.) for 5 hours while removing the evolving water. Thereafter, the mixture was cooled to room temperature, and the catalyst was filtered out using a Celite (trademark) diatomaceous earth filter. The reaction mixture was analyzed by gas-liquid phase chromatography (GLPC) against a PANA standard. The yields mentioned in Table I are based on conversion of tetralone to PANA.
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+](C1C=CC=CC=1)([O-])=O.[C:17]1(=O)[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:20][CH2:19][CH2:18]1>CC1C=CC(C(C)C)=CC=1>[C:2]1([NH:1][C:25]2[C:26]3[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH:22]=[CH:23][CH:24]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.45 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
4.82 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
14.6 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Name
Quantity
65 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 200 ml, 3-necked round bottom flask equipped with a thermometer
ADDITION
Type
ADDITION
Details
Also introduced
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
while removing the evolving water
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered out
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.